A Technical Guide to the Physical Properties of 2,5-Dihydroxypyridine
A Technical Guide to the Physical Properties of 2,5-Dihydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydroxypyridine (2,5-DHP), also known as 5-hydroxy-2-pyridone, is a heterocyclic organic compound with the chemical formula C₅H₅NO₂.[1][2] It serves as a crucial intermediate in the metabolic degradation of nicotine and other pyridine derivatives, making it a subject of significant interest in biochemistry and environmental science.[3][4][5] In biological systems, it is notably metabolized by the enzyme 2,5-dihydroxypyridine dioxygenase (NicX), which catalyzes the oxidative cleavage of the pyridine ring.[1][6][7] Its structural features, including two hydroxyl groups on a pyridine ring, also make it a valuable building block in pharmaceutical and chemical synthesis.[1] This guide provides a comprehensive overview of the core physical properties of 2,5-dihydroxypyridine, detailed experimental protocols for their determination, and a visualization of its primary metabolic pathway.
Core Physical and Chemical Properties
The physical characteristics of 2,5-dihydroxypyridine are essential for its handling, characterization, and application in various scientific contexts. These properties are summarized below.
| Property | Value | Reference |
| CAS Number | 5154-01-8 | [1][2] |
| Molecular Formula | C₅H₅NO₂ | [1][2] |
| Molecular Weight | 111.1 g/mol | [1] |
| Appearance | Off-white to gray solid | [2] |
| Melting Point | 250-260 °C | [1][2] |
| Boiling Point | 334 °C | [1][2] |
| Density | 1.379 g/cm³ | [1][2] |
| Flash Point | 156 °C | [1] |
| pKa (Predicted) | 8.51 ± 0.10 | [1][2] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the key physical properties of 2,5-dihydroxypyridine.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.[8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[8]
-
Thermometer
-
Spatula
-
Mortar and pestle (optional, for pulverizing the sample)
Procedure:
-
Sample Preparation: Ensure the 2,5-dihydroxypyridine sample is completely dry and finely powdered.[9][10] Introduce a small amount of the powdered sample into the open end of a capillary tube.[8] Pack the solid into the sealed end by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[9] The packed sample height should be approximately 1-2 mm.[8]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting point. For a more precise measurement, allow the apparatus to cool to at least 15-20°C below the approximate melting point. Then, heat slowly at a rate of about 1-2°C per minute as you approach the expected melting point.[9]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[11]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly precise technique for determining the pKa of a substance by monitoring pH changes during the stepwise addition of a titrant.[12][13]
Apparatus:
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker or reaction vessel
-
Standardized solutions of 0.1 M HCl and 0.1 M NaOH[12]
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[12]
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation: Dissolve a precisely weighed amount of 2,5-dihydroxypyridine in deionized water to create a solution of known concentration (e.g., 1 mM).[12] Add KCl solution to maintain a constant ionic strength.[12]
-
Titration Setup: Place the sample solution in a beaker on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[12]
-
Titration: Begin stirring the solution. Add the titrant (0.1 M NaOH for an acidic substance or 0.1 M HCl for a basic substance) in small, precise increments from the buret.
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the volume of titrant added.[12]
-
Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve. For a weak acid titration, the pH at the half-equivalence point is equal to the pKa.[13][14]
Metabolic Pathway of 2,5-Dihydroxypyridine
2,5-Dihydroxypyridine is a central intermediate in the catabolism of various pyridine derivatives, including nicotine and 3-hydroxypyridine.[1][3] Its primary metabolic fate involves ring cleavage catalyzed by the non-heme iron-dependent enzyme 2,5-dihydroxypyridine dioxygenase (NicX).[1][7] This enzyme facilitates the degradation of 2,5-DHP into N-formylmaleamic acid, which is further metabolized in the cell.[3]
References
- 1. 2,5-Dihydroxypyridine (5154-01-8) for sale [vulcanchem.com]
- 2. 2,5-DIHYDROXYPYRIDINE CAS#: 5154-01-8 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly Efficient Synthesis of 2,5-Dihydroxypyridine using Pseudomonas sp. ZZ-5 Nicotine Hydroxylase Immobilized on Immobead 150 [mdpi.com]
- 5. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 6. Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation of 2,5-Dihydroxypyridine by 2,5-Dihydroxypyridine Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms from QM/MM Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. westlab.com [westlab.com]
- 11. pennwest.edu [pennwest.edu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. study.com [study.com]
